N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
“N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclopropanecarboxamide” is a compound that has been studied for its various properties . It is a light cream-colored solid .
Synthesis Analysis
The compound has been synthesized through various methods. One such method involves the condensation of various aldehydes with 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile via triphenylphosphine-catalyzed Knoevenagel condensation .Molecular Structure Analysis
The molecular structure of the compound has been elucidated using various techniques such as FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of novel (Z)-3-(2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-hydrazono)indolin-2-one .Physical And Chemical Properties Analysis
The compound is a light cream-colored solid with a melting point of 295–297 °C . Its molecular structure has been analyzed using various techniques such as FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data .Scientific Research Applications
Antimicrobial Activity
One significant application of derivatives of this chemical compound is in the development of antimicrobial agents. Studies have shown that specific derivatives exhibit considerable antibacterial and antifungal activities. For instance, a study highlighted the microwave-assisted synthesis of related compounds and their evaluation against various bacterial strains, showing significant activity (Raval, Naik, & Desai, 2012). Furthermore, another research focused on the ultrasound-promoted synthesis of thiazole derivatives bearing a coumarin nucleus and their cytotoxic activity against human cells, indicating potential applications in developing antimicrobial and cytotoxic agents (Gomha & Khalil, 2012).
Chemical Sensing
The compound and its derivatives have also been used in chemical sensing, particularly for anion detection. A study synthesized coumarin benzothiazole derivatives to investigate their structure and recognition properties for cyanide anions. These compounds exhibited a significant change in color and fluorescence upon interaction with cyanide, suggesting their utility as chemosensors (Wang et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
In vitro evaluation of similar coumarin compounds revealed cytotoxicity against various cell lines .
Action Environment
The solubility properties of thiazole suggest that the compound’s action could be influenced by the polarity of its environment.
properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-14(9-5-6-9)18-16-17-12(8-22-16)11-7-10-3-1-2-4-13(10)21-15(11)20/h1-4,7-9H,5-6H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWPZKMGYFIITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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